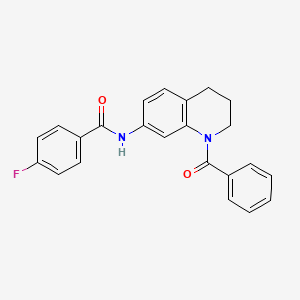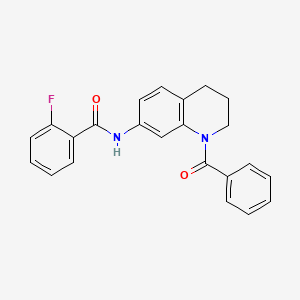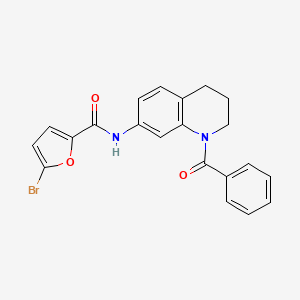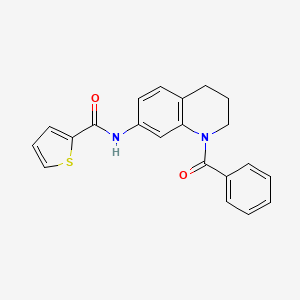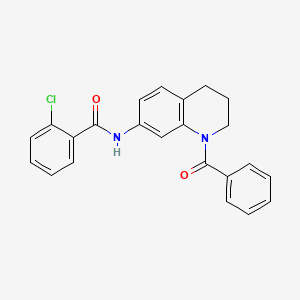
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide (NBTQ) is a small molecule that has been investigated for its potential use in a variety of scientific applications. NBTQ has been studied for its ability to modulate the activity of several enzymes and proteins, as well as its ability to act as a ligand for certain receptors. Additionally, NBTQ has been studied for its potential to act as a prodrug, a drug that is converted into an active form in the body, as well as its potential to act as an inhibitor of certain enzymes.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its potential to act as a prodrug, a drug that is converted into an active form in the body. It has been shown to be effective in delivering drugs to the brain, as well as to other organs. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its ability to modulate the activity of several enzymes and proteins, as well as its ability to act as a ligand for certain receptors. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its ability to modulate the activity of several enzymes and proteins, as well as its ability to act as a ligand for certain receptors. It has been suggested that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide binds to the target receptors, resulting in a conformational change that leads to the modulation of the target protein or enzyme. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In this case, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its potential to act as a prodrug, a drug that is converted into an active form in the body. It has been suggested that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide can be used to deliver drugs to the brain, as well as to other organs. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its ability to modulate the activity of several enzymes and proteins, as well as its ability to act as a ligand for certain receptors. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it has a low cost and is readily available. However, there are some limitations to its use in laboratory experiments. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide is not very soluble in water, so it may not be suitable for use in aqueous solutions. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide is not very stable in the presence of light and heat, so it may not be suitable for use in long-term experiments.
未来方向
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has a wide range of potential applications in scientific research, and there are several possible future directions for its use. For example, it could be used to develop new drugs or therapies for diseases, such as Alzheimer’s disease or cancer. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide could be further studied to determine its potential to act as a prodrug, as well as its potential to act as an inhibitor of certain enzymes. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide could be used to study the effects of modulating the activity of certain proteins or enzymes, as well as its potential to act as a ligand for certain receptors. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide could be studied to determine its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase or cyclooxygenase-2.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide can be synthesized from 1-benzoyl-2-chlorobenzamide, which is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base. This reaction is carried out at a temperature of 80-90°C for a period of 40-50 minutes. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-13-12-16-9-6-14-26(21(16)15-18)23(28)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYCODJSSAPSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)


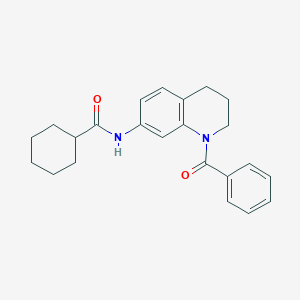


![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)

